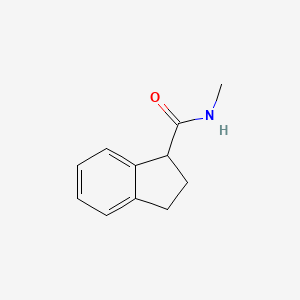

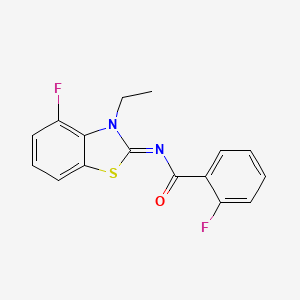

![molecular formula C14H21NO B2928623 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol CAS No. 414890-97-4](/img/structure/B2928623.png)

1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Influence of Methyl Substituent and N-Oxide Formation

A study by Żesławska et al. (2020) investigated the influence of methyl substituent positioning and N-oxide formation on the geometry and intermolecular interactions of 1-(phenoxyethyl)piperidin-4-ol derivatives, which are closely related to the requested compound. The research aimed at understanding the structural nuances that could affect the development of new anticonvulsant drugs. X-ray diffraction revealed significant differences in molecule conformation, highlighting the role of methyl groups in determining the molecular geometry and potential pharmacological properties (Żesławska et al., 2020).

Characterization of Research Chemicals

Wallach et al. (2015) characterized diphenidine and its analogues, focusing on their synthesis, analytical characterization, and comparison. Although the study's primary compound differs from "1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol," it contributes to the broader understanding of structural and analytical methodologies relevant to piperidine derivatives. This research offers insights into distinguishing between isomeric compounds, which is crucial for the development of highly specific therapeutic agents or research chemicals (Wallach et al., 2015).

Synthesis of New Analogues

The synthesis of new analogues of diphenylpyraline by Weis et al. (2003) explored the conversion of amino-4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones to isomeric piperidin-4-ols, followed by N-methylation. This study is significant for understanding how modifications to the piperidine core can influence the synthesis of compounds with potential therapeutic value, particularly in antimycobacterial activity (Weis et al., 2003).

Thermochemistry of Methylpiperidines

Ribeiro da Silva et al. (2006) conducted a combined experimental and computational study on the thermochemistry of methylpiperidines. Understanding the stability and conformational behavior of the piperidine ring when substituted with methyl groups aids in the design of compounds with desired physical and chemical properties, which is crucial for pharmaceutical and material science applications (Ribeiro da Silva et al., 2006).

Future Directions

The future directions in the research and development of piperidine derivatives like “1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mechanism of Action

Target of Action

The primary target of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .

Result of Action

The blockade of the CCR5 receptor by this compound can potentially treat HIV-1 infections . . Therefore, the compound’s action could mimic this natural resistance.

Properties

IUPAC Name |

1-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-5-6-13(12(2)8-11)9-15-7-3-4-14(16)10-15/h5-6,8,14,16H,3-4,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZVGNGKVXZFDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCCC(C2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

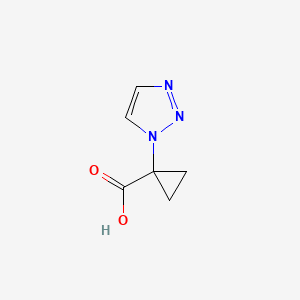

![2-(isopropylthio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2928541.png)

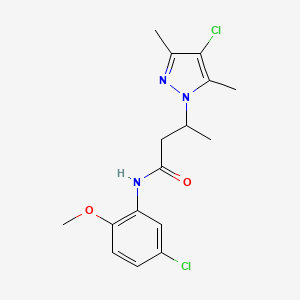

![N-(2,4-dimethylphenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2928544.png)

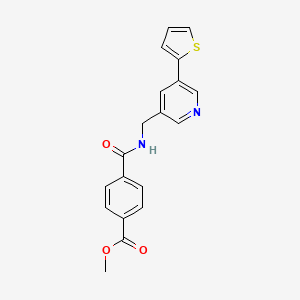

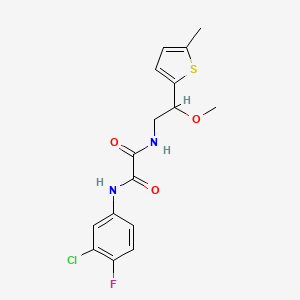

![4-methoxy-N'-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2928545.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)

![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)

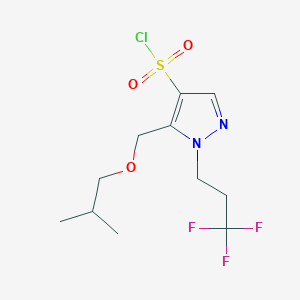

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid](/img/structure/B2928560.png)

![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)